molecular formula C15H11ClN2 B092147 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- CAS No. 16398-00-8

3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-

Cat. No. B092147
CAS RN: 16398-00-8
M. Wt: 254.71 g/mol
InChI Key: GIVYEEPCHMGCEK-UHFFFAOYSA-N
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Description

3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the benzodiazepine family, which is known for its therapeutic potential in treating various disorders.

Mechanism Of Action

The mechanism of action of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves binding to the GABA-A receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into the neuron. This binding enhances the inhibitory effects of GABA, leading to the sedative and anxiolytic properties of benzodiazepines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- include sedation, muscle relaxation, anxiolysis, anticonvulsant effects, and amnesia. These effects are mediated through the GABA-A receptor and are dose-dependent.

Advantages And Limitations For Lab Experiments

One advantage of using 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- in lab experiments is its well-established synthesis method. Additionally, its mechanism of action and physiological effects are well-understood, making it a useful tool for studying the GABA-A receptor. However, one limitation is that benzodiazepines can have variable effects depending on the individual, making it important to carefully control for individual differences in lab experiments.

Future Directions

There are several future directions for research on 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-. One area of interest is investigating its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on developing selective agonists for specific subtypes of the GABA-A receptor, which could have therapeutic potential. Finally, there is interest in understanding the long-term effects of benzodiazepine use, particularly in older adults, and developing safer alternatives.
In conclusion, 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has significant potential in scientific research. Its well-established synthesis method, mechanism of action, and physiological effects make it a useful tool for studying the GABA-A receptor and investigating potential therapeutic applications. Ongoing research in this area has the potential to lead to new treatments for a range of disorders.

Synthesis Methods

The synthesis of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves the condensation of o-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination. This method has been well-established and is widely used in the synthesis of benzodiazepines.

Scientific Research Applications

3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. Additionally, this compound has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16398-00-8

Product Name

3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

7-chloro-5-phenyl-3H-1,4-benzodiazepine

InChI

InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2

InChI Key

GIVYEEPCHMGCEK-UHFFFAOYSA-N

SMILES

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Canonical SMILES

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Other CAS RN

16398-00-8

Origin of Product

United States

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